(3-(Difluoromethyl)azetidin-3-yl)methanol
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Overview
Description
(3-(Difluoromethyl)azetidin-3-yl)methanol is a chemical compound with the molecular formula C5H9F2NO It is a heterocyclic compound containing an azetidine ring substituted with a difluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)azetidin-3-yl)methanol typically involves the reaction of azetidine derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group onto the azetidine ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethyl)azetidin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include difluoromethyl-substituted azetidines, hydroxymethyl derivatives, and various substituted azetidine compounds. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
(3-(Difluoromethyl)azetidin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the azetidine ring can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-(Difluoromethyl)azetidin-3-yl)methanol include other azetidine derivatives with different substituents, such as:
- (3-(Trifluoromethyl)azetidin-3-yl)methanol
- (3-(Chloromethyl)azetidin-3-yl)methanol
- (3-(Bromomethyl)azetidin-3-yl)methanol
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H9F2NO |
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Molecular Weight |
137.13 g/mol |
IUPAC Name |
[3-(difluoromethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C5H9F2NO/c6-4(7)5(3-9)1-8-2-5/h4,8-9H,1-3H2 |
InChI Key |
ZDJAWZWEDKDHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CO)C(F)F |
Origin of Product |
United States |
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